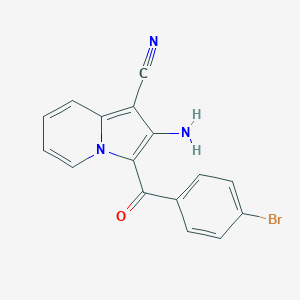

![molecular formula C15H17NO B502133 1-[2-(benzyloxy)phenyl]-N-methylmethanamine CAS No. 869946-95-2](/img/structure/B502133.png)

1-[2-(benzyloxy)phenyl]-N-methylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2-(benzyloxy)phenyl]-N-methylmethanamine” is a chemical compound . It is a derivative of benzene, which is an organic aromatic compound with many interesting properties .

Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学的研究の応用

Catalytic Applications and Synthesis

Research in the field of organic synthesis highlights the utility of related compounds in catalysis and synthetic methodologies. For instance, derivatives of the mentioned compound have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles . These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016). Furthermore, the compound's derivatives have been explored for benzylation of alcohols , demonstrating the synthesis's efficacy and reactivity through stable, neutral organic salts (Poon & Dudley, 2006).

Photoluminescence and Material Science

In material science, derivatives of "1-[2-(benzyloxy)phenyl]-N-methylmethanamine" have been used to prepare aqueous suspensions of particles via a solvent-exchange method. These studies demonstrate the compound's utility in directing the formation of nanofibers and microcrystals, which emit blue light in the solid state. The molecular arrangement derived from these compounds shows potential applications as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012).

Antimicrobial and Biological Evaluation

On the biological front, some derivatives have been synthesized and evaluated for antimicrobial activities . These compounds exhibit variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010). Additionally, certain palladacycles derived from similar compounds have been tested for cytotoxicity and as cathepsin B inhibitors , highlighting their relevance in cancer research and potential therapeutic applications (Spencer et al., 2009).

Advanced Synthesis Techniques

Other research efforts include the development of novel synthetic routes and methodologies . For example, Ir-catalyzed allylic amination/ring-closing metathesis has been used for the enantioselective synthesis of cyclic beta-amino alcohol derivatives, showcasing the compound's role in advanced synthetic techniques (Lee et al., 2007).

作用機序

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division

Mode of Action

It is likely that it interacts with its targets through a process of electrophilic addition, where the compound donates electrons to form new bonds . This process is typically seen in transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if it targets proteins involved in bacterial cell division, it could disrupt the normal cell division process, leading to cell death

Pharmacokinetics

Similar compounds have been synthesized using a simple process with high yield and efficiency , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have shown significant anticancer activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups can significantly increase its anticancer activity, while the presence of electron-withdrawing groups can decrease its ability to inhibit certain biochemical pathways

特性

IUPAC Name |

N-methyl-1-(2-phenylmethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNHHDJWGUQRPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(benzyloxy)phenyl]-N-methylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)

![4-{4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl}-2-chloropyrimidine](/img/structure/B502052.png)

![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)

![6-[(4-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502055.png)

![6-[(4-methyl-1-piperazinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502056.png)

![7-Chloro-4-[4-(4-chlorophenyl)-1-piperazinyl]quinoline](/img/structure/B502057.png)

![Ethyl 4-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]-1-piperazinecarboxylate](/img/structure/B502058.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502063.png)

![2-amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502065.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B502072.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B502073.png)